molecular formula C22H15FO3 B5871672 7-[(3-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

7-[(3-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

Cat. No.: B5871672
M. Wt: 346.3 g/mol
InChI Key: XUUFZIFSKUHXNW-UHFFFAOYSA-N
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Description

7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-fluorophenylmethanol under specific conditions. One common method is the use of a base-catalyzed reaction, where the chromen-2-one derivative is treated with 3-fluorophenylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in cancer research, the compound may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the fluorophenylmethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its utility in material science applications .

Properties

IUPAC Name

7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-17-8-4-5-15(11-17)14-25-18-9-10-19-20(16-6-2-1-3-7-16)13-22(24)26-21(19)12-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUFZIFSKUHXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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